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molecular formula C12H23N3O3 B3336140 4-(3-Amino-propyl)-3-oxo-piperazine-1-carboxylic acid tert-butyl ester CAS No. 198896-21-8

4-(3-Amino-propyl)-3-oxo-piperazine-1-carboxylic acid tert-butyl ester

Cat. No. B3336140
M. Wt: 257.33 g/mol
InChI Key: MAKHEUOOMITZTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06235731B1

Procedure details

Hydrazine monohydrate (1.75 g, 46.6 mmol) was added to a stirred solution of 4-tert-butoxycarbonyl-1-(3-phthalimidopropan-1-yl)-2-oxopiperazine (9.02 g, 23.3 mmol) in ethanol (50 ml) at room temperature. The reaction mixture was refluxed for 1 hour. The precipitates were removed off by filtration and the filtrate was concentrated in vacuo. The residue was dissolved in 2N-sodium hydroxide and extracted with chloroform. The extract was washed with brine, dried over MgSO4 and concentrated in vacuo to give 1-(3-aminopropan-1-yl)-4-tert-butoxycarbonyl-2-oxopiperazine as a colorless oil (5.43 g, 91%).
Quantity
1.75 g
Type
reactant
Reaction Step One
Name
4-tert-butoxycarbonyl-1-(3-phthalimidopropan-1-yl)-2-oxopiperazine
Quantity
9.02 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O.NN.[C:4]([O:8][C:9]([N:11]1[CH2:16][CH2:15][N:14]([CH2:17][CH2:18][CH2:19][N:20]2C(=O)C3=CC=CC=C3C2=O)[C:13](=[O:31])[CH2:12]1)=[O:10])([CH3:7])([CH3:6])[CH3:5]>C(O)C>[NH2:20][CH2:19][CH2:18][CH2:17][N:14]1[CH2:15][CH2:16][N:11]([C:9]([O:8][C:4]([CH3:6])([CH3:5])[CH3:7])=[O:10])[CH2:12][C:13]1=[O:31] |f:0.1|

Inputs

Step One
Name
Quantity
1.75 g
Type
reactant
Smiles
O.NN
Name
4-tert-butoxycarbonyl-1-(3-phthalimidopropan-1-yl)-2-oxopiperazine
Quantity
9.02 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(N(CC1)CCCN1C(C=2C(C1=O)=CC=CC2)=O)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The precipitates were removed off by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 2N-sodium hydroxide
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
WASH
Type
WASH
Details
The extract was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
NCCCN1C(CN(CC1)C(=O)OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.43 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 90.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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